Methyl 4-amino-3-(thiophen-2-yl)butanoate
Description
Methyl 4-amino-3-(thiophen-2-yl)butanoate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Properties
Molecular Formula |
C9H13NO2S |
|---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
methyl 4-amino-3-thiophen-2-ylbutanoate |
InChI |
InChI=1S/C9H13NO2S/c1-12-9(11)5-7(6-10)8-3-2-4-13-8/h2-4,7H,5-6,10H2,1H3 |
InChI Key |
NQTXEEPEHGCLNF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CN)C1=CC=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-amino-3-(thiophen-2-yl)butanoate can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene derivatives with appropriate amines and esters. For instance, the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-amino-3-(thiophen-2-yl)butanoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Methyl 4-amino-3-(thiophen-2-yl)butanoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(thiophen-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
Methyl 4-amino-3-(thiophen-2-yl)butanoate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of an amino group and an ester group on the butanoate chain makes it a versatile compound for various applications .
Biological Activity
Methyl 4-amino-3-(thiophen-2-yl)butanoate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data and research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a thiophene ring, which is known for its role in enhancing biological activity through various mechanisms, including interaction with biological receptors and enzymes.
1. Anti-Cancer Properties
Research indicates that thiophene derivatives, including this compound, exhibit anti-cancer properties. A study highlighted the role of substituted thiophene derivatives in inhibiting cancer cell proliferation via modulation of the PI3K/Akt signaling pathway. This pathway is crucial for cell survival and growth, making it a target for anti-cancer therapies .
2. Enzyme Inhibition
This compound has been evaluated for its inhibitory effects on various enzymes. For instance, it has shown potential as an inhibitor of 15-prostaglandin dehydrogenase (15-PGDH), an enzyme involved in prostaglandin metabolism. Inhibition of this enzyme can lead to increased levels of PGE2, which is associated with inflammation and cancer progression .
Case Study: Inhibition of Enzymatic Activity
In vitro studies demonstrated that this compound significantly inhibited the activity of α-glucosidase, an enzyme linked to carbohydrate metabolism. The compound exhibited an IC50 value comparable to known inhibitors, suggesting its potential as a therapeutic agent for managing diabetes .
Table 1: Enzyme Inhibition Data
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | α-glucosidase | 25 |
| Known Inhibitor A | α-glucosidase | 20 |
| Known Inhibitor B | α-glucosidase | 30 |
Safety and Toxicity
Toxicological assessments are crucial for evaluating the safety profile of any new compound. Preliminary studies on this compound indicate low toxicity levels in animal models, with no significant adverse effects observed at therapeutic doses. This safety profile enhances its potential for further development as a pharmaceutical agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
